![molecular formula C17H18F3NO B1391311 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline CAS No. 946773-38-2](/img/structure/B1391311.png)
2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Its structural attributes may enhance pharmacological properties such as bioavailability and specificity.
Case Study: Anticancer Activity
Research has shown that compounds with trifluoromethyl groups exhibit enhanced anticancer activity. A study demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines, suggesting a pathway for drug development targeting cancer therapies.
Biochemical Research
The compound is utilized in proteomics research, particularly in the study of protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool in understanding cellular mechanisms.
Case Study: Protein Inhibition
A notable study involved the use of this compound to inhibit a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, highlighting the compound's potential as a biochemical probe.
Material Science
In material science, this compound serves as an intermediate for synthesizing novel materials with unique electronic properties. Its incorporation into polymer matrices has been explored for developing advanced materials with tailored characteristics.
Case Study: Polymer Synthesis
A recent investigation focused on incorporating this compound into polymer blends to enhance thermal stability and mechanical strength. The synthesized materials exhibited improved performance metrics compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In proteomics research, it may interact with proteins to elucidate their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-Butyl)phenoxy]-5-(trifluoromethyl)-aniline
- 2-[4-(iso-Butyl)phenoxy]-5-(trifluoromethyl)-aniline
Uniqueness
2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline is unique due to its specific structural features, such as the sec-butyl group and the trifluoromethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline, also known as a trifluoromethylated aniline derivative, has garnered attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various biological applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The trifluoromethyl group is particularly noted for enhancing the potency of various bioactive compounds.
1. Anticancer Activity
A study highlighted the structure-activity relationship (SAR) of similar compounds, indicating that the presence of a trifluoromethyl group contributes positively to anticancer activity. For instance, derivatives with fluorinated phenyl groups showed improved efficacy against cancer cell lines, suggesting that this compound may follow this trend.
2. Antimicrobial Properties
Compounds containing phenoxy and aniline moieties have been reported to possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be extensively studied; however, the structural similarities to known antimicrobial agents suggest potential in this area.
Table 1: Summary of Biological Activities in Related Compounds
The exact mechanism of action for this compound is not fully elucidated; however, its structural components suggest potential interactions with cellular targets involved in cancer proliferation and microbial resistance mechanisms. The trifluoromethyl group may enhance binding affinity to target proteins or enzymes.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-3-11(2)12-4-7-14(8-5-12)22-16-9-6-13(10-15(16)21)17(18,19)20/h4-11H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIVUUYHXBSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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